Cas no 1242594-27-9 (3-(4-Benzyl-piperazin-1-yl)-benzaldehyde)

3-(4-Benzyl-piperazin-1-yl)-benzaldehyde is a benzaldehyde derivative featuring a benzyl-substituted piperazine moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The benzyl-piperazine group enhances solubility and reactivity, facilitating its use in coupling reactions and as a precursor for Schiff base formation. The aldehyde functionality provides a reactive site for nucleophilic additions or condensations, enabling diverse derivatization pathways. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies.
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde structure
1242594-27-9 structure
Product Name:3-(4-Benzyl-piperazin-1-yl)-benzaldehyde
CAS No:1242594-27-9
MF:C18H20N2O
MW:280.364204406738
CID:1028671
PubChem ID:71711014
Update Time:2025-08-03

3-(4-Benzyl-piperazin-1-yl)-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Benzylpiperazin-1-yl)benzaldehyde
    • 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde
    • 1242594-27-9
    • CS-0442973
    • DTXSID60856707
    • G11149
    • Benzaldehyde, 3-[4-(phenylmethyl)-1-piperazinyl]-
    • Inchi: 1S/C18H20N2O/c21-15-17-7-4-8-18(13-17)20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
    • InChI Key: DJIJDRPDLZKOMR-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CC(=C1)N1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 280.157563266g/mol
  • Monoisotopic Mass: 280.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 23.6Ų

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3-(4-Benzyl-piperazin-1-yl)-benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1242594-27-9)3-(4-Benzyl-piperazin-1-yl)-benzaldehyde
Order Number:A1250370
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:32
Price ($):299
Email:sales@amadischem.com

Additional information on 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde

3-(4-Benzyl-piperazin-1-yl)-benzaldehyde: A Comprehensive Overview

3-(4-Benzyl-piperazin-1-yl)-benzaldehyde (CAS No. 1242594-27-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure combining a benzaldehyde moiety with a piperazine ring substituted with a benzyl group, exhibits a wide range of biological activities and potential applications. In this article, we delve into the latest research findings, structural insights, and therapeutic potentials of this intriguing molecule.

The molecular structure of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde is defined by its piperazine ring, a six-membered ring containing two nitrogen atoms, which is further substituted with a benzyl group at the 4-position. The benzaldehyde group attached to the piperazine ring introduces additional aromaticity and reactivity, making this compound a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.

One of the most compelling aspects of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde is its potential as a lead compound in drug discovery. Researchers have demonstrated that this molecule exhibits significant anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde effectively inhibits COX-2 enzyme activity, a key target in the treatment of inflammatory diseases such as arthritis.

Moreover, 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde has shown remarkable selectivity towards certain cellular pathways, which underscores its potential as a targeted therapy. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets, further enhancing its prospects in drug design. These findings are particularly significant given the growing need for personalized medicine and the development of drugs with fewer side effects.

The synthesis of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The ease of synthesis and the availability of starting materials make this compound an attractive candidate for large-scale production. Furthermore, recent innovations in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining high yields.

In addition to its pharmacological applications, 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde has also found utility in materials science. Its aromatic structure and ability to form hydrogen bonds make it an ideal candidate for constructing supramolecular assemblies and functional materials. For example, researchers have successfully utilized this compound as a building block for constructing self-assembled monolayers with potential applications in sensors and catalysis.

Looking ahead, the future of 3-(4-Benzyl-piperazin-1-yli-benzaldehyde) seems bright as ongoing research continues to uncover new dimensions of its versatility. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock novel applications for this compound, particularly in the areas of oncology and neurodegenerative diseases. The integration of advanced technologies such as artificial intelligence and machine learning into drug discovery pipelines will further accelerate the development of derivatives with enhanced efficacy and safety profiles.

In conclusion, 3-(4-Benzyl-piperazin-1-yli-benzaldehyde) (CAS No. 1242594-27-) stands as a testament to the ingenuity and creativity within the chemical sciences. With its unique structure, diverse biological activities, and promising therapeutic potentials, this compound continues to be a focal point for researchers worldwide. As our understanding of its properties deepens, so too does its potential to contribute to advancements in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:1242594-27-9)3-(4-Benzyl-piperazin-1-yl)-benzaldehyde
A1250370
Purity:99%
Quantity:1g
Price ($):299
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